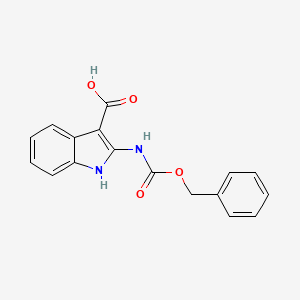

2-(Benzyloxycarbonylamino)indole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Benzyloxycarbonylamino)indole-3-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid derivatives have been reported to have significant herbicidal activity . They are synthesized from tryptophan and have been found to play essential roles in plant life cycles .

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives involves the design and creation of novel compounds that act as antagonists to the auxin receptor protein TIR1 . The process involves the conversion of indole-3-acetonitrile into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), thereby releasing cyanide .Chemical Reactions Analysis

Indole-3-carboxylic acid derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The reaction involves the formation of the corresponding imine and its subsequent cyclization by the action of a base .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of various hydroxyindole-3-carboxylic acids, including derivatives of 2-(benzyloxycarbonylamino)indole-3-carboxylic acid, has been extensively studied due to their importance in biology and medicine. These acids are synthesized from corresponding benzyloxyindoles through a series of reactions involving Grignard reagents, ethyl chloroformate, and alkaline hydrolysis (Marchelli, Hutzinger, & Heacock, 1969).

Photostimulated Reactions

- Photostimulated C-O cyclization of anions from 2-indole carboxamides, including derivatives of 2-(benzyloxycarbonylamino)indole-3-carboxylic acid, has been found to proceed with good yields, offering a pathway for the synthesis of various benzoxazoles (Vaillard et al., 2012).

Lewis Acid-Mediated Carboxylation

- Lewis acid-mediated carboxylation using dialkylaluminum chlorides is applicable to 1-substituted indoles, including 2-(benzyloxycarbonylamino)indole-3-carboxylic acid derivatives, yielding various indole-3-carboxylic acids. This method provides an efficient way to synthesize these acids with good yields (Nemoto et al., 2009).

Reactivity and Stability

- The stability and reactivity of indole-2-carboxylic acid and its derivatives, including 2-(benzyloxycarbonylamino)indole-3-carboxylic acid, have been studied, emphasizing their stability toward acid and oxidation conditions while remaining reactive at the 3-position (Murakami, 1987).

Carboxylation under Basic Conditions

- Indole-3-carboxylic acids can be prepared directly from indoles, including 2-(benzyloxycarbonylamino)indole-3-carboxylic acid derivatives, through carboxylation with atmospheric pressure of carbon dioxide under basic conditions, offering a straightforward synthesis method (Yoo et al., 2012).

Novel Synthesis Methods

- Novel synthetic methods have been developed for biologically active indole derivatives, including those related to 2-(benzyloxycarbonylamino)indole-3-carboxylic acid, which are relevant in medicinal chemistry and drug development (Sharma, 2017).

Propriétés

IUPAC Name |

2-(phenylmethoxycarbonylamino)-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-16(21)14-12-8-4-5-9-13(12)18-15(14)19-17(22)23-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADCPPQNYKXTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C3=CC=CC=C3N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxycarbonylamino)indole-3-carboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2831559.png)

![6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2831567.png)

![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2831571.png)

![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)

![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)